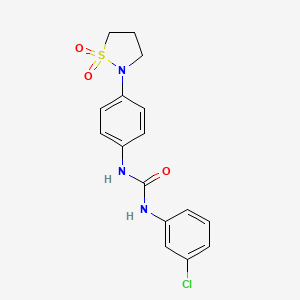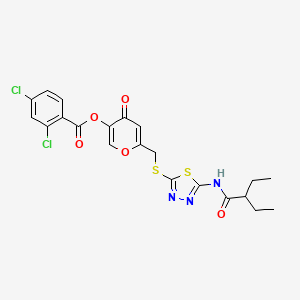![molecular formula C9H9Cl2NO4S B2659691 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid CAS No. 612042-78-1](/img/structure/B2659691.png)
3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO4S . It is a specialty product often used in proteomics research .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a similar compound was synthesized by adding Na2CO3 solution to cysteine in H2O at low temperatures, followed by the addition of para-toluene sulfonyl chloride .Molecular Structure Analysis
The molecular weight of “this compound” is 298.14 g/mol . Its structure includes a propanoic acid group attached to a sulfonyl group, which is further connected to a 2,6-dichlorophenyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 298.14 g/mol and a complexity of 358 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 91.8 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- GABA B Receptor Antagonists Synthesis : This compound has been studied for its role in the synthesis of specific GABA B receptor antagonists. It's a weak specific antagonist of GABA at the GABAB receptor (Abbenante et al., 1997).
- Synthesis of Organic Acids : Research has been conducted on the synthesis of various organic acids, including derivatives of 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid, and their applications in chromatography (Howe, 1960).
Biochemistry and Pharmacology
- Antiviral Activity : Derivatives of this compound have shown potential in antiviral applications. For instance, certain sulfonamide derivatives exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
- Thromboxane Receptor Antagonists : Derivatives have been synthesized as thromboxane A2 prostanoid receptor antagonists, highlighting its potential in antithromboxane therapies (Wang et al., 2014).
Material Science
- Polyelectrolytes for Fuel Cells : Novel sulfonated polyimides derived from this compound have been synthesized for use as polyelectrolytes in fuel cells, demonstrating significant proton conductivity and water stability (Fang et al., 2002).
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c10-6-2-1-3-7(11)9(6)17(15,16)12-5-4-8(13)14/h1-3,12H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZFPJUXLAZZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenyloxazolo[4,5-b]pyridine](/img/structure/B2659608.png)
![N-(4-cyanophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659610.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659616.png)
![5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659619.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659620.png)
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)


![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2659628.png)



